1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H13F2N3O2S2 and its molecular weight is 405.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as primary ligands to synthesize phosphorescent ir(iii) complexes , suggesting potential targets could be related to these complexes.
Biochemical Pathways
Similar compounds have been shown to influence photoluminescence and electrochemical properties when used as primary ligands in the synthesis of phosphorescent ir(iii) complexes .
Result of Action
Similar compounds have been shown to significantly improve the thermal stability, photoluminescence quantum yield (plqy), lumo energy level, and luminous efficiency of resulting ir(iii) complexes .
Biological Activity
1-(2,5-Difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including its mechanism of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure
The compound features a difluorophenyl moiety and an imidazo[2,1-b]thiazole ring, which are known to contribute to its biological properties. The sulfonamide group enhances solubility and bioavailability.
Research indicates that compounds with similar structures often act by inhibiting key signaling pathways in cancer cells. Specifically, the imidazo[2,1-b]thiazole derivatives have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein involved in cell migration and proliferation . This inhibition can lead to reduced tumor growth and metastasis.
Anticancer Efficacy
A series of studies have evaluated the anticancer properties of related compounds. For instance:
- In vitro Studies : Compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. Notably, IC50 values ranged from 0.59 to 10.8 µM across different studies .
- Mechanistic Insights : The inhibition of FAK not only reduces cell proliferation but also affects cell migration. This was evidenced by scratch wound-healing assays where significant inhibition of migration was observed in pancreatic cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of imidazo[2,1-b]thiazole derivatives:
- Pancreatic Cancer Models : In studies involving SUIT-2 and Panc-1 cells, compounds exhibited IC50 values as low as 5.11 µM, indicating potent activity against pancreatic ductal adenocarcinoma .
- Mesothelioma Treatment : Compounds were tested on primary cell cultures from peritoneal mesothelioma (MesoII and STO cells), showing promising antitumor activity with IC50 values ranging from 0.59 to 2.81 µM .
Summary of Findings
Study Focus | Cell Lines | IC50 Values (µM) | Mechanism |
---|---|---|---|
Pancreatic Cancer | SUIT-2, Panc-1 | 5.11 - 10.8 | FAK Inhibition |
Mesothelioma | MesoII, STO | 0.59 - 2.81 | FAK Inhibition |
Future Directions
The promising results from the studies suggest that further exploration into the structure-activity relationship (SAR) of imidazo[2,1-b]thiazole derivatives could lead to the development of new anticancer therapies. Investigating combinations with existing chemotherapeutics like gemcitabine may enhance therapeutic efficacy .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S2/c19-13-5-6-15(20)12(9-13)11-27(24,25)22-16-4-2-1-3-14(16)17-10-23-7-8-26-18(23)21-17/h1-10,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDAPINGFKSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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